Structural Elucidation and Characterization of (3-Azepan-1-ylbutyl)amine: A Comprehensive Technical Guide
Structural Elucidation and Characterization of (3-Azepan-1-ylbutyl)amine: A Comprehensive Technical Guide
Executive Summary
The development of novel therapeutics often relies on the incorporation of specialized aliphatic diamine building blocks to modulate physicochemical properties, enhance target affinity, and improve pharmacokinetic profiles. (3-Azepan-1-ylbutyl)amine (CAS No. 893644-58-1) represents a highly versatile structural motif, combining a flexible butylamine chain with a lipophilic, seven-membered azepane heterocycle.
This whitepaper provides an authoritative, in-depth guide to the structural elucidation of (3-Azepan-1-ylbutyl)amine. By detailing the causality behind specific analytical methodologies—ranging from multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to High-Resolution Mass Spectrometry (HRMS)—this document serves as a self-validating framework for researchers characterizing complex aliphatic diamines in drug discovery and materials science.
Analytical Strategy and Workflow Logic
The structural confirmation of aliphatic diamines presents unique analytical challenges. The presence of a basic tertiary amine (azepane ring) and a primary amine often leads to complex solvation dynamics, prototropic exchange, and nitrogen inversion, which can broaden NMR signals[1]. Furthermore, the structural similarity between azepane and substituted piperidine isomers necessitates rigorous mass spectrometric fragmentation analysis to confirm the ring size[2].
To overcome these challenges, we employ an integrated, orthogonal analytical workflow. HRMS provides the exact elemental composition, 1D and 2D NMR establish the carbon-hydrogen framework and stereochemical connectivity, and FTIR confirms the presence of specific functional groups[3].
Integrated analytical workflow for the structural elucidation of aliphatic diamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. For (3-Azepan-1-ylbutyl)amine, the critical task is differentiating the azepane ring protons from the butyl chain protons, particularly given the chiral center at C3 which renders the adjacent C2 methylene protons diastereotopic.
Mechanistic Insights into NMR of Aliphatic Amines
Aliphatic amines frequently exhibit signal broadening in ¹H NMR due to intermediate rates of nitrogen inversion and intermolecular hydrogen bonding. To mitigate this, the choice of solvent is critical. While CDCl₃ is standard, the addition of a trace amount of trifluoroacetic acid (TFA-d) can protonate the amines, locking the nitrogen lone pairs and sharpening the aliphatic multiplets—a proven technique for resolving conformational isomers in cyclic amines[1].
Self-Validating NMR Protocol
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Sample Preparation: Dissolve 15 mg of (3-Azepan-1-ylbutyl)amine in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Instrument Calibration: Tune and match the probe to the ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Perform 3D gradient shimming to ensure a line width at half-height (FWHM) of < 1.0 Hz for the TMS peak.
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Acquisition:
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Acquire a standard 1D ¹H spectrum (16 scans, 10s relaxation delay to ensure quantitative integration).
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Acquire a 1D ¹³C{¹H} spectrum (1024 scans).
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Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse sequences.
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Validation Check (D₂O Exchange): Add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~1.60 ppm unambiguously identifies the primary amine (-NH₂) protons.
2D NMR Connectivity Logic (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is essential for proving that the azepane ring is attached to the C3 position of the butyl chain. We look for ³J correlations across the nitrogen atom and carbon-carbon bonds.
Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the molecular framework.
High-Resolution Mass Spectrometry (HRMS)
While NMR provides connectivity, HRMS confirms the elemental composition (C₁₀H₂₂N₂) and provides critical structural fingerprints through tandem mass spectrometry (MS/MS).
Fragmentation Causality
Under Electrospray Ionization (ESI), the molecule forms a protonated molecular ion [M+H]⁺ at m/z 171.1861. Upon collision-induced dissociation (CID), azepane derivatives undergo highly characteristic fragmentation. Unlike piperidine rings which often eject a distinct m/z 84 fragment, azepanes undergo α-cleavage adjacent to the nitrogen, followed by ring opening to yield a characteristic m/z 98 cyclic immonium ion[2]. Observing this m/z 98 fragment is diagnostic for the 7-membered azepane ring over a substituted 6-membered piperidine isomer.
Proposed ESI-MS/MS fragmentation pathway for the protonated molecular ion.
Self-Validating LC-MS/MS Protocol
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Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in LC-MS grade H₂O) and Solvent B (0.1% Formic Acid in LC-MS grade Acetonitrile). Formic acid ensures complete protonation of both basic nitrogen atoms.
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System Suitability (Validation Check): Inject a solvent blank (50:50 A:B) prior to the sample. Ensure no background peaks exist at m/z 171.18 to rule out carryover.
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Sample Injection: Inject 1 µL of a 1 µg/mL sample solution onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
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Acquisition: Operate the Q-TOF mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Use Data-Dependent Acquisition (DDA) to isolate m/z 171.18 and apply a collision energy ramp (15-30 eV) to generate the MS/MS spectrum[3].
Data Synthesis & Quantitative Summaries
The successful elucidation of (3-Azepan-1-ylbutyl)amine relies on synthesizing the orthogonal data streams. The tables below summarize the expected quantitative data derived from the protocols outlined above.
Table 1: NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment Rationale |
| C4 | 14.5 | 0.95 | Doublet (J = 6.5) | 3H | Terminal methyl; splits by adjacent C3 methine. |
| C3 | 58.6 | 2.75 | Multiplet | 1H | Deshielded by tertiary azepane nitrogen. |
| C2 | 36.5 | 1.45 - 1.55 | Multiplet | 2H | Diastereotopic protons due to adjacent C3 chiral center. |
| C1 | 40.2 | 2.70 | Triplet (J = 7.0) | 2H | Deshielded by primary amine; splits by C2. |
| Az-C2', C7' | 52.4 | 2.55 - 2.65 | Multiplet | 4H | Alpha protons of the azepane ring. |
| Az-C3', C6' | 29.2 | 1.55 - 1.65 | Multiplet | 4H | Beta protons of the azepane ring. |
| Az-C4', C5' | 26.8 | 1.55 - 1.65 | Multiplet | 4H | Gamma protons of the azepane ring. |
| -NH₂ | N/A | 1.60 | Broad Singlet | 2H | Primary amine; exchanges with D₂O. |
Table 2: High-Resolution Mass Spectrometry (ESI-TOF)
| Ion Species | Theoretical m/z | Observed m/z | Error (ppm) | Structural Significance |
| [M+H]⁺ | 171.1861 | 171.1858 | -1.7 | Confirms exact molecular formula C₁₀H₂₂N₂. |
| [M+H - NH₃]⁺ | 154.1596 | 154.1592 | -2.5 | Confirms presence of a terminal primary amine. |
| [M+H - C₂H₆N]⁺ | 126.1283 | 126.1280 | -2.3 | Result of α-cleavage at the butyl chain. |
| [Azepane]⁺ | 98.0969 | 98.0965 | -4.0 | Diagnostic cyclic immonium ion for azepane[2]. |
Conclusion
The rigorous structural elucidation of (3-Azepan-1-ylbutyl)amine requires a multi-faceted analytical approach. By understanding the causality behind the techniques—such as utilizing D₂O exchange to validate primary amines, employing HMBC to map the attachment points of heterocycles, and leveraging specific CID fragmentation pathways to differentiate azepanes from piperidines—researchers can confidently characterize this and structurally related aliphatic diamines. This self-validating framework ensures high-fidelity data, which is paramount for downstream applications in medicinal chemistry and drug formulation.
References
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ResearchGate (Sanz et al., 2011). "A 13C and 15N experimental NMR and theoretical study of the structure of linear primary aliphatic amines and ammonium salts: From C1 to C18." ResearchGate. Available at:[Link]
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ResearchGate (Mass Spectrometry). "Electron impact mass spectrum with proposed fragmentation (a) and HR-MS/MS spectrum (b) of (N-methylazepan-3-yl)-3-(1-naphthoyl)indole." ResearchGate. Available at: [Link]
